molecular formula C9H8N2OS B12004424 2-Imino-3-phenyl-4-thiazolidinone CAS No. 6966-55-8

2-Imino-3-phenyl-4-thiazolidinone

Katalognummer: B12004424
CAS-Nummer: 6966-55-8
Molekulargewicht: 192.24 g/mol
InChI-Schlüssel: YMOROMMOECIGJU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Imino-3-phenyl-thiazolidin-4-one is a heterocyclic compound that belongs to the thiazolidinone family. Thiazolidinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of sulfur and nitrogen atoms in the thiazolidinone ring contributes to its unique chemical properties and biological activities .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-imino-3-phenyl-thiazolidin-4-one typically involves the reaction of substituted isothiocyanates with primary amines. One common method is the reaction of phenyl isothiocyanate with an appropriate amine under mild conditions to form the desired thiazolidinone derivative . The reaction is usually carried out in the presence of a base such as triethylamine, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production of 2-imino-3-phenyl-thiazolidin-4-one may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, and may include additional steps such as solvent extraction and distillation to ensure the quality of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

2-Imino-3-phenyl-thiazolidin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 2-imino-3-phenyl-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential use as an anticancer agent . The exact molecular targets and pathways may vary depending on the specific application and biological context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Imino-3-phenyl-thiazolidin-4-one is unique due to its specific substitution pattern and the presence of the imino group, which contributes to its distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for scientific research and industrial applications .

Eigenschaften

CAS-Nummer

6966-55-8

Molekularformel

C9H8N2OS

Molekulargewicht

192.24 g/mol

IUPAC-Name

2-imino-3-phenyl-1,3-thiazolidin-4-one

InChI

InChI=1S/C9H8N2OS/c10-9-11(8(12)6-13-9)7-4-2-1-3-5-7/h1-5,10H,6H2

InChI-Schlüssel

YMOROMMOECIGJU-UHFFFAOYSA-N

Kanonische SMILES

C1C(=O)N(C(=N)S1)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.